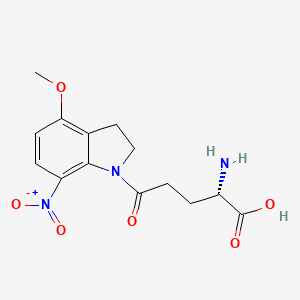

MNI-caged-L-glutamate

Overview

Description

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI). It rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . It is also suitable for use with two-photon uncaging microscopy .

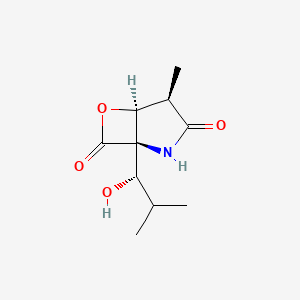

Molecular Structure Analysis

The chemical formula of MNI-caged-L-glutamate is C14H17N3O6 . Its exact mass is 323.11 and its molecular weight is 323.305 .

Chemical Reactions Analysis

Upon exposure to light (300 - 380 nm excitation), L-glutamate is cleaved off MNI and released within submicroseconds . This compound can be used to investigate the mechanisms of fast synaptic glutamate receptors in situ .

Physical And Chemical Properties Analysis

MNI-caged-L-glutamate is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . It is 2.5-fold more efficient at releasing L-glutamate than NI-caged L-glutamate .

Relevant Papers

- “Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters” by Canepari et al .

- “Two-Photon Uncaging of Glutamate” by Graham C. R. Ellis-Davies .

- “4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices” by Graham C. R. Ellis-Davies, Masanori Matsuzaki, Martin Paukert, Haruo Kasai and Dwight E. Bergles .

Scientific Research Applications

Photoreleaser of L-glutamate

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI). It rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range .

Two-photon uncaging microscopy

MNI-caged-L-glutamate is suitable for use with two-photon uncaging microscopy (cross-section of 0.06 GM at 730 nm). It is optically compatible with other chromophores used for fluorescence imaging, such as GFP, YFP and most Ca2+ dyes .

Investigation of fast synaptic glutamate receptors

MNI-caged-L-glutamate can be used for in situ studies of fast synaptic glutamate receptors . It is pharmacologically inactive at neuronal glutamate receptors and transporters (up to mM concentrations), which allows for the investigation of the mechanisms of these receptors .

Stability and resistance to hydrolysis

MNI-caged-L-glutamate is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . This makes it suitable for various experimental conditions.

Investigation of transmitter dynamics and receptor properties

The photolysis of MNI-caged-L-glutamate can be used to investigate transmitter dynamics and receptor properties at glutamatergic synapses . This is particularly useful in studying the timing and concentration dependence of transmitter action at receptors during synaptic transmission .

Compatibility with fluorescence imaging

MNI-caged-L-glutamate is optically compatible with other chromophores used for fluorescence imaging, such as GFP, YFP, and most Ca2+ dyes . This allows for simultaneous imaging and manipulation of neuronal activity.

Mechanism of Action

Target of Action

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI) . It is pharmacologically inactive at neuronal glutamate receptors and transporters at concentrations up to mM . This compound can be used for in situ studies of fast synaptic glutamate receptors .

Mode of Action

MNI-caged-L-glutamate rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . It is also suitable for use with two-photon uncaging microscopy .

Pharmacokinetics

MNI-caged-L-glutamate is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . These properties suggest that it has good bioavailability.

Result of Action

The primary result of MNI-caged-L-glutamate action is the rapid and efficient release of L-glutamate upon light exposure . This allows for precise control of glutamate activity in neuronal studies, enabling researchers to study the effects of glutamate on neuronal function and synaptic plasticity.

Action Environment

The action of MNI-caged-L-glutamate is influenced by light, as light exposure triggers the release of L-glutamate . Therefore, the intensity and wavelength of light used in experiments can affect the efficacy of MNI-caged-L-glutamate. Additionally, since MNI-caged-L-glutamate is stable at neutral pH , changes in environmental pH could potentially influence its stability and efficacy.

properties

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDBZKXGUNITQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424987 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MNI-caged-L-glutamate | |

CAS RN |

295325-62-1 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

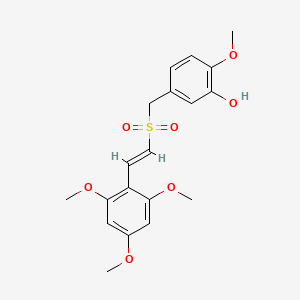

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)

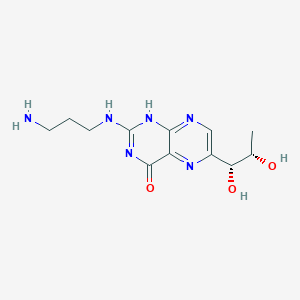

![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)

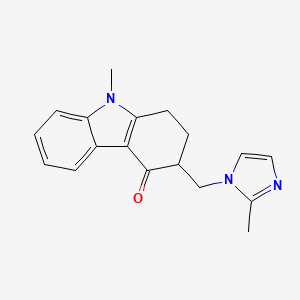

![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/no-structure.png)